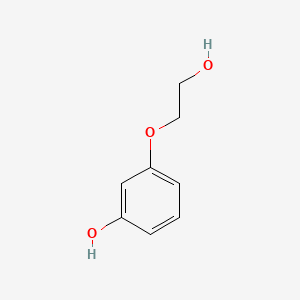

3-(2-Hydroxyethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWMCYVIXBCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068503 | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49650-88-6, 20150-19-0 | |

| Record name | 3-(2-Hydroxyethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49650-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020150190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049650886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Hydroxyethoxy Phenol and Its Analogs

Alkoxylation Reactions for Hydroxyethoxy Moiety Introduction

Alkoxylation, a cornerstone of industrial organic synthesis, provides a direct route to aryloxyethanol structures. This typically involves the reaction of a phenolic compound with an epoxide, such as ethylene (B1197577) oxide, or a cyclic carbonate, like ethylene carbonate.

Phenol (B47542) Alkoxylation with Ethylene Oxide or Ethylene Carbonate

The reaction of resorcinol (B1680541) with ethylene oxide or ethylene carbonate is a primary method for the synthesis of 3-(2-Hydroxyethoxy)phenol (B41959). This transformation can be catalyzed by either acids or bases, each influencing the reaction mechanism and regioselectivity.

In the presence of an acid catalyst, the epoxide ring of ethylene oxide is protonated, forming a highly reactive oxonium ion. This activation facilitates the nucleophilic attack by the phenolic hydroxyl group of resorcinol. The reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. The protonation of the epoxide oxygen makes it a better leaving group, and the subsequent nucleophilic attack by the phenol occurs at one of the carbon atoms of the epoxide ring.

The transition state involves a significant degree of positive charge on the carbon atoms of the epoxide ring. While the reaction is generally considered to proceed via an SN2-like mechanism with backside attack, the development of partial carbocation character at the more substituted carbon atom can influence the regioselectivity, although in the case of the symmetrical ethylene oxide, this distinction is moot.

The regioselectivity of the nucleophilic attack of resorcinol on the activated ethylene oxide ring is a critical aspect of the synthesis. Resorcinol possesses two hydroxyl groups with different acidities. The hydroxyl group at the 1-position is more acidic than the one at the 3-position. In base-catalyzed reactions, the more acidic proton is preferentially removed, leading to the formation of the corresponding phenoxide, which then acts as the nucleophile.

However, in acid-catalyzed reactions, the phenol itself is the nucleophile. The regioselectivity is then governed by the electronic properties of the resorcinol ring. The hydroxyl groups are ortho-, para-directing activators. The nucleophilic attack can theoretically occur at either of the two non-equivalent hydroxyl groups. However, steric hindrance and electronic factors favor the formation of the mono-alkoxylated product. Selective mono-alkylation at one of the hydroxyl groups is often challenging and can lead to a mixture of mono- and di-alkoxylated products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired this compound. Recent studies on similar dihydroxybenzene derivatives have shown that the use of specific bases, such as cesium bicarbonate, can achieve high regioselectivity in alkylation reactions, favoring attack at the more acidic hydroxyl group. nih.gov

An alternative and often safer approach to using gaseous ethylene oxide is the reaction of phenols with ethylene carbonate. This reaction can be efficiently promoted by phase-transfer catalysts (PTCs). Phase-transfer catalysis facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where it can react with the ethylene carbonate.

The synthesis of resorcinol monoalkyl ethers has been successfully achieved using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under liquid-liquid-liquid conditions. researchgate.net This methodology offers advantages in terms of waste reduction and catalyst reusability. The reaction of various phenols with ethylene carbonate has also been reported using potassium iodide as a catalyst, which can be considered a form of phase-transfer catalysis. The reaction proceeds with the evolution of carbon dioxide to yield the corresponding hydroxyethylated phenol.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Resorcinol, Benzyl Chloride | Tetrabutylammonium Bromide (TBAB) | Water/Organic | 90 | High | researchgate.net |

| Phenol, Ethylene Carbonate | Potassium Iodide | - | 150 | High | U.S. Patent |

| 2,4-Dihydroxybenzaldehyde, Alkyl Bromide | Cesium Bicarbonate | Acetonitrile | 80 | up to 95 | nih.gov |

| Fatty Alcohol, Epichlorohydrin (B41342) | Tetrabutylammonium Bromide | - | - | 91.7-92.0 | researchgate.net |

Williamson Ether Synthesis Approaches for Aryloxyethanol Scaffolds

The Williamson ether synthesis is a classic and versatile method for the formation of ethers. This SN2 reaction involves the reaction of a phenoxide ion with a primary alkyl halide. In the context of this compound synthesis, this would typically involve the reaction of resorcinol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

The first step is the deprotonation of resorcinol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the resorcinate mono- or dianion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the ether linkage.

To achieve selective mono-alkylation and prevent the formation of the di-substituted product, it is often necessary to use a large excess of resorcinol. The choice of base, solvent, and reaction temperature are critical parameters that influence the yield and selectivity of the reaction.

| Reactants | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Resorcinol, Benzyl Chloride | Potassium Carbonate | - | - | 3-(Phenylmethoxy)phenol | 27 |

| Resorcinol, Benzyl Bromide | - | - | - | 3-(Phenylmethoxy)phenol | 70 (based on benzyl bromide) |

Alternative Synthetic Routes to this compound Architecture

Beyond the direct alkoxylation and Williamson ether synthesis, other synthetic strategies can be envisioned for the construction of the this compound framework.

One potential alternative involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, the synthesis could proceed from 3-hydroxyphenoxyacetic acid or its ester. The reduction of the carboxylic acid or ester functionality to the corresponding alcohol would yield this compound. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Another approach could involve the reaction of resorcinol with ethylene glycol under dehydration conditions. However, this method is generally less selective and can lead to the formation of polyesters and other byproducts.

Furthermore, the reaction between aryl halides and resorcinol under basic conditions provides a route to aryloxy phenols. encyclopedia.pub While not a direct synthesis of the target molecule, this methodology could be adapted. For example, a suitably protected 2-bromoethanol could be reacted with resorcinol, followed by deprotection to yield this compound.

Precursor Functionalization and Transformation Strategies

Key strategies for synthesizing this compound and related diols involve the careful manipulation of functional groups on aromatic precursors. These methods include the reduction of aldehydes and the direct hydroxyethylation of phenolic compounds.

A viable synthetic pathway to phenolic diols involves a two-step route starting from phenolic aldehydes, such as 3-hydroxybenzaldehyde. This strategy first reduces the aldehyde group to a primary alcohol, followed by the introduction of the hydroxyethoxy group, or vice-versa.

One common approach involves the reduction of the aldehyde functionality using a reducing agent, followed by an etherification reaction. For instance, the aldehyde can be reduced to a hydroxymethyl group using sodium borohydride (NaBH₄). The subsequent reaction of the resulting phenolic diol with a suitable two-carbon synthon, such as 2-chloroethanol, under basic conditions (Williamson-Ether synthesis) yields the target compound.

Alternatively, the phenolic hydroxyl group can be first reacted with ethylene carbonate to introduce the hydroxyethoxy side chain, followed by the reduction of the aldehyde group. researchgate.net This sequence is particularly useful for creating biobased diols from phenolic aldehydes derived from lignin depolymerization, such as vanillin (B372448) or syringaldehyde. researchgate.net The reduction step is typically carried out using sodium borohydride in a suitable solvent.

Table 1: Representative Reaction Scheme for Diol Synthesis via Aldehyde Reduction

| Step | Reactant | Reagent | Product |

| 1. Etherification | 3-Hydroxybenzaldehyde | Ethylene Carbonate, Base | 3-(2-Hydroxyethoxy)benzaldehyde |

| 2. Reduction | 3-(2-Hydroxyethoxy)benzaldehyde | Sodium Borohydride (NaBH₄) | This compound |

A more direct and sustainable approach to synthesizing phenoxyethanols involves the catalytic hydroxyethylation of phenols using ethylene glycol diesters, such as ethylene glycol diacetate. This method serves as a safer and more environmentally benign alternative to using the highly toxic and gaseous ethylene oxide. researchgate.net

In this process, a phenolic substrate like resorcinol (1,3-dihydroxybenzene) can be reacted with ethylene glycol diacetate in the presence of a catalyst to yield this compound. This reaction provides a high yield of the desired phenoxyethanol (B1677644) ester, which can then be hydrolyzed to the final diol product. researchgate.net The methodology is significant as it allows for the integration of abundant bio-based resources, like polyol esters, into the production of fine chemicals. researchgate.net

Table 2: Comparison of Hydroxyethylation Reagents

| Reagent | State | Key Advantages | Key Disadvantages |

| Ethylene Oxide | Gas | High reactivity | Toxic, flammable, hazardous |

| Ethylene Glycol Diacetate | Liquid | Safer, renewable, easy to handle | Requires catalyst, may need subsequent hydrolysis step |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Green chemistry principles are increasingly being applied to the synthesis of this compound, focusing on reducing waste, using renewable resources, and employing safer reaction conditions.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solventless, or neat, reaction conditions significantly reduce waste and simplify product purification. The synthesis of diols from phenolics can be performed in a one-step, solvent-free reaction using ethylene carbonate. researchgate.net This approach is considered a greener synthetic route.

Table 3: Comparison of Catalysis Types in Phenol Etherification

| Catalyst Type | Phase | Separation & Recovery | Reusability |

| Homogeneous | Same as reactants (liquid) | Difficult (e.g., distillation, extraction) | Often limited |

| Heterogeneous | Different from reactants (solid) | Easy (e.g., filtration) | Generally high |

The transition from petrochemical feedstocks to renewable biomass is a cornerstone of sustainable chemical production. nih.gov Lignin, a major component of lignocellulosic biomass, is the largest natural source of renewable aromatic and phenolic compounds. greenchemistry-toolkit.orggoogle.com Depolymerization of lignin can produce a variety of phenolic compounds, including those that can serve as precursors for this compound. google.com This valorization of lignin is crucial for the economic viability of biorefineries. google.com

In addition to the starting materials, the reagents used in the synthesis can also be sourced from renewable feedstocks. As mentioned previously, ethylene glycol diesters can be derived from bio-based resources, providing a green alternative to petroleum-derived ethylene oxide. researchgate.net The bioconversion of renewable materials can also produce diols like 1,2-propanediol and 2,3-butanediol, highlighting the potential for biotechnological routes to chemical building blocks. nih.govpageplace.de

The development of catalysts from renewable sources, or biocatalysts such as isolated enzymes, represents another frontier in green chemistry. mdpi.com These catalysts can offer high selectivity under mild reaction conditions, further enhancing the sustainability of synthetic processes.

Chemical Reactivity and Transformation Mechanisms of 3 2 Hydroxyethoxy Phenol

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl (-OH) group is a powerful activating group, meaning it increases the reactivity of the benzene (B151609) ring towards electrophilic attack. It donates electron density into the aromatic system through resonance, particularly at the ortho and para positions. byjus.comucalgary.ca This heightened nucleophilicity makes the ring susceptible to a range of substitution and oxidation reactions.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Due to the strong activating effect of the hydroxyl group, 3-(2-Hydroxyethoxy)phenol (B41959) readily undergoes electrophilic aromatic substitution. byjus.com The -OH group directs incoming electrophiles primarily to the positions ortho and para to itself (positions 2, 4, and 6). The existing 2-hydroxyethoxy group at position 3 exerts a minor deactivating inductive effect but does not significantly alter the directing influence of the powerful hydroxyl group. Consequently, substitution is expected to occur predominantly at positions 2, 4, and 6. Under harsh conditions, polysubstitution is common with highly activated phenols. mlsu.ac.inlibretexts.org

Common electrophilic substitution reactions applicable to phenols include:

Nitration: Reaction with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol (picric acid). byjus.com

Halogenation: Phenols react rapidly with halogens like bromine, even without a Lewis acid catalyst. byjus.com In polar solvents such as water, the reaction often proceeds to completion, yielding a polyhalogenated precipitate (e.g., 2,4,6-tribromophenol). byjus.com In less polar solvents, it is possible to achieve monohalogenation. mlsu.ac.in

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-substituted product is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the Lewis acid catalyst can coordinate with the hydroxyl group, sometimes complicating the reaction. The Kolbe-Schmidt reaction is a specific example where a weak electrophile, carbon dioxide, reacts with a phenoxide ion to form a hydroxybenzoic acid. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Products |

| Nitration | Dilute HNO₃ | 3-(2-Hydroxyethoxy)-2-nitrophenol, 3-(2-Hydroxyethoxy)-4-nitrophenol, 3-(2-Hydroxyethoxy)-6-nitrophenol |

| Bromination | Br₂ in CCl₄ | 2-Bromo-3-(2-hydroxyethoxy)phenol, 4-Bromo-3-(2-hydroxyethoxy)phenol, 6-Bromo-3-(2-hydroxyethoxy)phenol |

| Sulfonation | Conc. H₂SO₄ (High Temp) | 2-(2-Hydroxyethoxy)-5-hydroxybenzenesulfonic acid |

| Kolbe-Schmidt | 1. NaOH, 2. CO₂, 3. H⁺ | 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, 4-Hydroxy-5-(2-hydroxyethoxy)benzoic acid |

Oxidation Pathways and Mechanisms

The phenolic hydroxyl group makes the molecule susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate. This process can be initiated by chemical oxidants, enzymes, or electrochemical methods. researchgate.netmdpi.com

A primary mechanism involves a proton-coupled electron transfer (PCET), where both a proton and an electron are transferred simultaneously from the phenolic hydroxyl group. researchgate.net This generates a neutral phenoxyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring.

Once formed, the phenoxyl radical of this compound can undergo several subsequent reactions:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers. This is a common pathway leading to the formation of more complex polyphenolic structures. researchgate.net

Further Oxidation: The radical can be further oxidized to a phenoxonium cation, which is a highly reactive electrophile.

Quinone Formation: Under stronger oxidizing conditions, the aromatic ring itself can be oxidized, often leading to the formation of quinones or benzoquinones after ring opening and subsequent reactions. mdpi.com The initial step often involves hydroxylation of the ring, followed by oxidation to the corresponding quinone.

The specific pathway and resulting products depend heavily on the oxidant used, the reaction conditions (such as pH), and the substitution pattern of the phenol (B47542). mdpi.comnih.gov

Table 2: Potential Oxidation Products and Intermediates of this compound

| Oxidizing System | Key Intermediate | Potential Product Type |

| Mild (e.g., Cu₂/O₂) | Phenoxyl Radical | C-C or C-O linked dimers |

| Strong (e.g., H₂O₂) | Hydroxylated Phenol | Benzoquinones, Ring-opened carboxylic acids |

| Electrochemical | Phenoxonium Cation | Polymeric films, Quinones |

Ether Linkage and Hydroxyl Group Reactivity

The hydroxyethoxy side chain possesses two reactive sites: the ether linkage and the terminal primary hydroxyl group. While ethers are generally unreactive, the C-O bond can be cleaved under harsh acidic conditions. libretexts.orglibretexts.org The terminal alcohol exhibits typical reactivity for a primary alcohol, including oxidation and participation as a nucleophile.

Cyclization Reactions for Heterocycle Formation

The presence of both a phenolic ring and a nucleophilic terminal hydroxyl group within the same molecule allows for the possibility of intramolecular cyclization to form heterocyclic structures. researchgate.net These reactions are typically promoted by either acid or base catalysis, which activates one of the functional groups to facilitate an intramolecular nucleophilic attack.

The formation of a 2,3-dihydrobenzo[b] libretexts.orgresearchgate.netdioxine ring system from this compound is a complex transformation that would require specific reaction conditions, likely involving multiple steps. A direct intramolecular cyclization is challenging as it necessitates the formation of a new bond between the phenolic ring and the terminal hydroxyl group, as well as a rearrangement or activation to involve the ether oxygen.

A plausible, albeit hypothetical, pathway could involve an initial oxidative cyclization at the ortho position of the phenol. mdpi.com The mechanism would proceed as follows:

Ortho-Activation: An external reagent (e.g., an oxidant) activates the ortho-position (position 2 or 4) of the phenolic ring, making it electrophilic.

Initial Nucleophilic Attack: The terminal hydroxyl group, acting as an intramolecular nucleophile, attacks the activated ortho position on the ring. This would form a new six- or seven-membered heterocyclic ring intermediate, depending on the exact mechanism.

Rearrangement and Second Ring Closure: To form the specific 1,4-dioxine ring, a subsequent rearrangement and involvement of the ether oxygen would be necessary. This could potentially occur through the cleavage of the original ether bond and formation of a new C-O bond with the adjacent phenolic carbon, a process that would likely require a specific catalyst or reaction conditions.

It is important to note that simpler cyclizations, such as the formation of a seven-membered benzoxepine (B8326511) ring via attack of the terminal alcohol at an activated ortho position, are generally more common for this type of substrate.

Both acidic and basic conditions can be employed to promote intramolecular cyclization, but they do so via different mechanisms.

Acidic Conditions: In the presence of a strong acid, the ether oxygen or the terminal hydroxyl group can be protonated. Protonation of the terminal hydroxyl group converts it into a good leaving group (-OH₂⁺), facilitating a nucleophilic attack by the electron-rich phenolic ring (intramolecular Friedel-Crafts alkylation) to form a new ring. This typically leads to the formation of chromane (B1220400) or other fused ring systems. Acid-catalyzed cyclization of similar structures has been demonstrated as an efficient route to various lignans. plu.mx

Basic Conditions: Under basic conditions, the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This strong nucleophile can then attack an electrophilic center on the side chain. For cyclization to occur, the terminal carbon of the ethoxy group would need to be converted into a suitable electrophile, for instance, by replacing the hydroxyl group with a good leaving group (like a tosylate or halide) in a separate step. This is a variation of the Williamson ether synthesis, performed intramolecularly.

Table 3: Comparison of Acid- and Base-Catalyzed Intramolecular Cyclization

| Condition | Activated Species | Mechanism Type | Initial Step | Potential Outcome |

| Acidic | Side-chain -OH group (protonated) | Electrophilic Aromatic Substitution | Protonation of the terminal alcohol to form a good leaving group. | Formation of a fused ring (e.g., chromane-like structure) via attack from the phenolic ring. |

| Basic | Phenolic -OH group (deprotonated) | Nucleophilic Substitution (Intramolecular Williamson) | Deprotonation of the phenol to form a potent phenoxide nucleophile. | Formation of a heterocyclic ether if the side-chain alcohol is first converted to a leaving group. |

Esterification Reactions and Kineticschemistrysteps.com

The presence of two distinct hydroxyl groups in this compound—a primary alcohol and a phenol—imparts differential reactivity towards esterification. The primary alcohol group readily undergoes esterification with carboxylic acids under standard conditions, while the phenolic hydroxyl group is significantly less reactive and requires more specific catalytic approaches.

Fischer-Speier Esterification with this compound Derivativeschemistrysteps.com

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol, resulting in the formation of an ester and water. synarchive.combyjus.com This reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. chemistrysteps.comorganic-chemistry.org This is typically accomplished by using an excess of the alcohol reactant or by removing water as it is formed, for instance, through azeotropic distillation. byjus.comorganic-chemistry.org

In the case of this compound, the primary alcohol of the hydroxyethoxy substituent is the principal site of reaction under Fischer-Speier conditions. The phenolic hydroxyl group is a much weaker nucleophile because the lone pairs of the oxygen atom are delocalized into the aromatic ring, reducing their availability for nucleophilic attack. chemistrysteps.com Therefore, reacting this compound with a carboxylic acid like acetic acid in the presence of a strong acid catalyst would selectively yield 2-(3-hydroxyphenoxy)ethyl acetate.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com The alcohol (the primary hydroxyl group of this compound) then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.comorganic-chemistry.org A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the ester. masterorganicchemistry.com

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Typical Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid, this compound | Forms the ester backbone. | chemistrysteps.com |

| Catalyst | Strong mineral acid (e.g., H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. | chemistrysteps.comorganic-chemistry.org |

| Solvent | Excess alcohol or a non-polar solvent (e.g., toluene) for azeotropic water removal. | Shifts equilibrium towards product formation (Le Châtelier's principle). | chemistrysteps.comgoogle.com |

| Temperature | Reflux | Increases reaction rate; facilitates water removal. | chemistrysteps.com |

Catalytic Aspects in Esterification Processeschemistrysteps.comgoogle.com

The choice of catalyst is crucial in esterification reactions involving phenolic compounds. While strong Brønsted acids like sulfuric acid are common for Fischer-Speier esterification of the primary alcohol group, esterifying the phenolic hydroxyl requires different strategies. chemistrysteps.comorganic-chemistry.org Direct esterification of phenols is often inefficient under standard Fischer-Speier conditions. More effective methods include reacting the phenol with more reactive acylating agents like acid anhydrides or acyl chlorides, often in the presence of a base or a Lewis acid catalyst.

For the selective esterification of the primary alcohol, various acid catalysts can be employed. The catalytic cycle begins with the protonation of the carboxylic acid, making it more electrophilic. byjus.com Strong acids with a low pKa are preferred for this purpose. google.com In recent years, solid acid catalysts and Lewis acids have gained attention as they can be more selective and easier to separate from the reaction mixture.

Table 2: Catalytic Systems for Esterification

| Catalyst Type | Examples | Target Hydroxyl Group | Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH, Methanesulfonic acid | Primary Alcohol | Low cost, effective for alcohol esterification. | chemistrysteps.comucr.ac.cr |

| Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts, FeCl₃·6H₂O | Primary Alcohol | High efficiency, can be water-tolerant. | organic-chemistry.org |

| Solid Acids | SiO₂-SO₃H, Zeolites, Nafion | Primary Alcohol | Reusable, easy separation, potentially higher selectivity. | researchgate.net |

| Acylating Agents + Base | Acetic Anhydride + Pyridine | Phenolic Hydroxyl | Effective for less nucleophilic phenols. | google.com |

Polymerization Reactivityresearchgate.net

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a potential monomer for step-growth polymerization. It can be used to synthesize various polymers, such as polyesters and polyethers.

For instance, in the presence of a dicarboxylic acid or its derivative (like a diacyl chloride), this compound can undergo polyesterification. Depending on the reaction conditions, either the aliphatic hydroxyl, the phenolic hydroxyl, or both could react, leading to polymers with different structures and properties. Selective polymerization involving only the more reactive aliphatic hydroxyl would lead to a linear polyester (B1180765) with pendant phenolic groups, which could be used for subsequent cross-linking or functionalization.

Furthermore, phenolic compounds can undergo oxidative polymerization. researchgate.net This process can be induced by chemical oxidants, enzymes, or metal ions. The reaction proceeds through the formation of phenoxy radicals, which can then couple to form dimers, oligomers, or high molecular weight polymers. researchgate.net The presence of the hydroxyethoxy group could influence the regioselectivity of this coupling and the properties of the resulting polymer. Ethoxylated phenols, such as styrenated phenol ethoxylates, have also been utilized as surfactants in emulsion polymerization processes to produce stable latexes. google.comgoogle.com

Mechanistic Studies of Chemical Transformations

The reactivity of this compound is not solely governed by its functional groups but is also significantly modulated by intramolecular and intermolecular forces.

Hydrogen Bonding Influences on Reactivityresearchgate.net

Hydrogen bonding plays a critical role in the chemical behavior of this compound. The molecule contains two hydrogen bond donor sites (the two OH groups) and three hydrogen bond acceptor sites (the three oxygen atoms). nih.gov This allows for the formation of complex networks of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

The phenolic hydroxyl group is generally a stronger hydrogen bond donor than an aliphatic alcohol due to the electron-withdrawing nature of the aromatic ring, which increases the polarity of the O-H bond. quora.com An intramolecular hydrogen bond could potentially form between the phenolic proton and the ether oxygen or the alcoholic oxygen. Such an interaction would decrease the availability of the lone pairs on the acceptor oxygen and could also reduce the nucleophilicity of the hydroxyl groups, thereby affecting reaction kinetics, for example, in esterification. Intermolecular hydrogen bonding is significant in the bulk liquid state and in solution, influencing physical properties and affecting the accessibility of the reactive sites to reagents. nih.govresearchgate.net

Chelation Effects with Metal Ionsresearchgate.net

Phenolic compounds are well-known for their ability to chelate metal ions. researchgate.net Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. ncsu.edunih.gov this compound, with its multiple oxygen atoms, can act as a ligand for various metal ions. The phenolic oxygen, the alcoholic oxygen, and the ether oxygen can all participate in coordination.

The formation of a metal-phenol complex can significantly alter the reactivity of the molecule. Chelation can:

Increase the acidity of the phenolic proton , making it easier to deprotonate.

Influence the redox potential of the phenol, potentially facilitating oxidative polymerization reactions where a metal ion acts as a catalyst. researchgate.net

Activate the aromatic ring for electrophilic substitution or, conversely, deactivate it.

Bring reactants together , where the metal ion acts as a template, influencing the stereochemistry or regioselectivity of a reaction.

For example, the chelation of Fe³⁺ by phenolic compounds can lead to the formation of colored complexes and can induce polymerization. researchgate.net The ability of chelating agents to bind metal ions and keep them soluble and catalytically active is a key principle in various chemical processes, including modified Fenton reactions for pollutant degradation. ekb.eg

Steric Hindrance Directing Reactivity

Steric hindrance, the effect of the spatial arrangement of atoms and groups on the rate and outcome of a chemical reaction, plays a significant role in directing the reactivity of substituted phenols like this compound. The size and position of the 2-hydroxyethoxy substituent group (-OCH₂CH₂OH) on the phenol ring influences the accessibility of reactive sites for incoming reagents. This steric effect, in conjunction with electronic effects, governs the regioselectivity of various reactions, particularly electrophilic aromatic substitution.

The hydroxyl (-OH) group of a phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This means that incoming electrophiles are preferentially directed to the carbon atoms at positions 2, 4, and 6 (ortho and para positions) relative to the hydroxyl group. In this compound, the primary competition for substitution is between the ortho positions (2 and 6) and the para position (4).

The 2-hydroxyethoxy group at the meta-position (position 3) introduces steric bulk that can differentially hinder these positions. The proximity of this substituent to the ortho positions (2 and 4) compared to the more distant para position (6, which is para to the -OH group) is a key determinant of the reaction's outcome.

Influence on Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation, the electrophile must approach the electron-rich aromatic ring. The transition state leading to the ortho product involves the incoming electrophile being in close proximity to both the hydroxyl group and the 3-(2-hydroxyethoxy) group. The bulkiness of the directing group can create a steric clash, making the transition state for ortho substitution less stable and therefore less favorable. youtube.com

Conversely, the para position is relatively unhindered. An electrophile approaching the para position experiences significantly less steric repulsion from the substituent at the meta-position. Consequently, reactions are often biased towards the formation of the para-substituted product. libretexts.org While electronic effects strongly favor ortho and para positions, steric hindrance provides a basis for selectivity between them. youtube.com

The following table illustrates the expected regioselectivity in the nitration of phenol compared to this compound, highlighting the influence of steric hindrance.

| Reactant | Reaction | Expected Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Phenol | Nitration (dil. HNO₃) | Mixture of o-Nitrophenol and p-Nitrophenol | The -OH group is an ortho, para-director. The ratio can be influenced by reaction conditions, but both are significant products. mlsu.ac.in |

| This compound | Nitration (dil. HNO₃) | Predominantly 5-(2-Hydroxyethoxy)-2-nitrophenol (para to -OH) | The -OH is the primary directing group. The 2-hydroxyethoxy group at position 3 sterically hinders the adjacent ortho positions (2 and 4), favoring substitution at the less hindered para position (6). youtube.comlibretexts.org |

Steric Effects on O-Alkylation and O-Acylation:

The reactivity of the phenolic hydroxyl group itself can also be subject to steric hindrance. In reactions like O-alkylation (Williamson ether synthesis) or O-acylation, the approach of the electrophile (e.g., an alkyl halide or acyl chloride) to the oxygen atom of the phenoxide can be impeded by bulky adjacent groups.

While the 2-hydroxyethoxy group is in the meta-position and does not directly flank the phenolic -OH, its presence can influence the conformation of the molecule and the solvation shell around the reactive site. In cases of phenols with very large ortho substituents, such as two tert-butyl groups, the steric hindrance around the hydroxyl group is so severe that it can prevent O-alkylation and instead promote C-alkylation at the less hindered para position. google.com Although the steric bulk of the 2-hydroxyethoxy group is less pronounced than that of a tert-butyl group, it can still play a role in influencing the ratio of O- versus C-alkylation under certain conditions, especially with bulky alkylating agents. nih.gov The rate of reactions involving the phenolic oxygen can be reduced due to the steric congestion in the transition state. ustc.edu.cn

Advanced Spectroscopic and Structural Elucidation of 3 2 Hydroxyethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within the 3-(2-hydroxyethoxy)phenol (B41959) structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the hydroxyethoxy side chain. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Aromatic Protons: The protons on the substituted benzene ring are expected to resonate in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern (1,3-disubstituted) results in four chemically non-equivalent aromatic protons. Their predicted chemical shifts and multiplicities are influenced by the electron-donating effects of the hydroxyl (-OH) and ether (-OCH₂CH₂OH) groups. For comparison, the aromatic protons in unsubstituted phenol (B47542) typically appear between δ 6.9 and 7.3 ppm.

Aliphatic Protons: The ethoxy side chain gives rise to two distinct signals, corresponding to the two methylene (B1212753) (-CH₂-) groups. These protons are in a more shielded environment than the aromatic protons and thus appear further upfield.

The protons on the carbon adjacent to the ether oxygen (C-7) are expected to appear around 4.0 ppm.

The protons on the carbon adjacent to the terminal hydroxyl group (C-8) are expected to appear at a slightly lower chemical shift, around 3.8 ppm. Both signals would likely appear as triplets due to spin-spin coupling with the protons on the adjacent methylene group.

Hydroxyl Protons: The two hydroxyl protons (phenolic and alcoholic) typically appear as broad singlets, and their chemical shifts can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The phenolic -OH signal is generally found in the 4–7 ppm range, while the alcoholic -OH often appears between 2.0 and 4.5 ppm. Their identity can be confirmed by adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample, which causes the -OH signals to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring typically resonate between 100 and 160 ppm. The carbons directly attached to the oxygen atoms (C-1 and C-3) are the most deshielded and appear furthest downfield in this region. For example, the carbon bearing the hydroxyl group in phenol (C-1) has a chemical shift of approximately 155.4 ppm. The other four aromatic carbons will have distinct shifts based on their position relative to the two oxygen-containing substituents.

Aliphatic Carbons: The two aliphatic carbons of the ethoxy group are significantly more shielded and appear upfield. The carbon atom bonded to the ether oxygen (C-7) is expected in the 60-70 ppm range, while the carbon bearing the terminal hydroxyl group (C-8) would likely appear in the 50-65 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

While 1D NMR spectra propose the types and environments of protons and carbons, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the signals for the H-7 and H-8 methylene protons, confirming the connectivity of the ethoxy chain. Correlations would also be seen between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond coupling). It allows for the definitive assignment of each carbon atom that has attached protons. For example, the proton signal at ~4.0 ppm (H-7) would show a cross-peak to the carbon signal at ~69 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different parts of the molecule. For instance, the H-7 protons (~4.0 ppm) should show a correlation to the aromatic C-3 carbon (~160 ppm), confirming the attachment of the ethoxy group to the benzene ring at that position.

Together, these 2D techniques provide a comprehensive and definitive map of the molecular structure, allowing for the confident assignment of every signal in the ¹H and ¹³C spectra.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides structural data in solution, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state. As no public crystal structure for this compound is available, analysis of close structural analogs is used to infer its likely solid-state characteristics.

The analysis of analogs such as substituted phenols and phenoxyethanol (B1677644) derivatives provides insight into the likely crystal packing of this compound. A relevant analog is 2-phenoxyethyl 2-hydroxybenzoate , which contains the core phenoxyethanol moiety. Its crystallographic data reveals a triclinic crystal system, which is common for organic molecules lacking high symmetry.

Table 3: Crystallographic Data for the Analog Compound 2-Phenoxyethyl 2-hydroxybenzoate

Data for analog compound 2-phenoxyethyl 2-hydroxybenzoate. nih.gov

The presence of two hydroxyl groups and an ether oxygen in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks, which are the primary forces governing its crystal packing.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the phenolic hydroxyl group (proton donor) and the ether oxygen atom (proton acceptor). This interaction would result in the formation of a stable six-membered ring, influencing the conformation of the ethoxy side chain relative to the phenol ring.

In crystal structures of similar substituted phenols, both intramolecular and intermolecular hydrogen bonds are frequently observed, and they play a critical role in stabilizing the crystal lattice. The specific network formed would determine the final conformation of the molecule in the solid state, including the torsion angles of the flexible ethoxy side chain.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies.

FTIR Spectroscopy: In FTIR spectroscopy, molecules absorb infrared radiation at specific wavenumbers corresponding to their vibrational transitions. The FTIR spectrum of this compound is expected to display distinct absorption bands that confirm the presence of its key functional groups: two hydroxyl (-OH) groups (one phenolic, one alcoholic), an ether (C-O-C) linkage, and an aromatic ring.

The presence of hydrogen bonding, particularly involving the hydroxyl groups, typically results in a broad absorption band in the 3600-3300 cm⁻¹ region. libretexts.orgyoutube.com The C-O stretching vibrations for the phenol, alcohol, and ether groups are expected to appear in the 1260-1000 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations are characteristically observed around 1600 and 1500 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. A key advantage is that non-polar bonds and symmetric vibrations, which may be weak in FTIR, often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly effective in characterizing the vibrations of the benzene ring and the C-O-C ether linkage.

The table below outlines the expected vibrational frequencies for the primary functional groups of this compound.

Interactive Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Phenol, Alcohol) | Stretching (H-bonded) | 3500 - 3300 (Broad) | Weak / Not prominent |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 (Strong) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 (Strong) |

| C=C (Aromatic) | Ring Stretching | 1610 - 1580, 1500 - 1450 | 1610 - 1580 (Strong) |

| C-O (Phenol, Ether) | Stretching | 1260 - 1200 | Prominent |

| C-O (Alcohol) | Stretching | ~1050 | Prominent |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HR ESI+/MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. intertek.com

High-Resolution Mass Spectrometry (HRMS): High-resolution techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of a compound's exact mass, from which a unique molecular formula can be derived. For this compound, the molecular formula is C₈H₁₀O₃. nih.gov The theoretical exact mass corresponding to this formula is 154.06299 Da. nih.govechemi.com Experimental determination of a mass very close to this value by HRMS would unequivocally confirm the compound's elemental composition.

Fragmentation Analysis: In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing the masses of these fragments provides clues about the molecule's structure. Phenols typically show a strong molecular ion peak and undergo fragmentation involving the loss of carbon monoxide (CO) or a formyl radical (HCO). libretexts.org

For this compound (molecular weight 154.16 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 154. nih.gov A prominent fragmentation pathway involves the cleavage of the ether bond. The most significant fragmentation is the loss of a C₂H₄O unit (ethen-1-ol, mass 44 Da) from the side chain, leading to the formation of a stable ion at m/z 110. nih.gov This fragment likely corresponds to a dihydroxybenzene-type cation radical.

Interactive Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [C₆H₇O₂]⁺ | Loss of C₂H₃O radical |

| 110 | [C₆H₆O₂]⁺ | Base Peak; Loss of C₂H₄O from side chain |

| 109 | [C₆H₅O₂]⁺ | Loss of C₂H₅O radical |

Data derived from NIST Mass Spectrometry Data Center for this compound. nih.gov

Integration of Spectroscopic Data for Complex Structural Assignments

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive structural elucidation is best achieved by integrating data from multiple methods. intertek.comjchps.com The strengths of one technique often compensate for the limitations of another.

For this compound, the structural assignment is solidified by combining the findings from vibrational spectroscopy and mass spectrometry:

Establish Molecular Formula: HRMS provides the unambiguous molecular formula, C₈H₁₀O₃, and a molecular weight of 154. nih.govechemi.com This serves as the fundamental constraint for any proposed structure.

Identify Functional Groups: FTIR and Raman spectra confirm the presence of essential functional groups. The broad O-H band in the FTIR spectrum indicates hydroxyl groups, while characteristic peaks for C=C and C-O bonds confirm the aromatic ring and ether/alcohol moieties, respectively. libretexts.org

Confirm Connectivity: The fragmentation pattern from mass spectrometry validates the proposed connectivity. The observation of a molecular ion at m/z 154 and a major fragment at m/z 110 (loss of a 44 Da neutral fragment) strongly supports the structure of a hydroxyphenoxy group linked to an ethoxy-alcohol side chain. nih.gov This specific loss is characteristic of the cleavage of the -O-CH₂CH₂OH group.

Derivatives, Functionalization, and Materials Applications of 3 2 Hydroxyethoxy Phenol

Synthesis of Functionalized Analogs and Derivatives

The presence of two distinct hydroxyl groups in 3-(2-hydroxyethoxy)phenol (B41959) facilitates its use in the synthesis of a variety of functionalized derivatives. The phenolic hydroxyl group can be selectively targeted for reactions such as etherification, while the primary alcohol offers a site for esterification or other alcohol-specific transformations. This differential reactivity is key to its utility in constructing more complex molecules.

Macrocyclic Compound Synthesis (e.g., Benzocrown Ethers)

Benzocrown ethers are a class of macrocyclic polyethers containing a benzene (B151609) ring as part of their cyclic structure. These compounds are of significant interest due to their ability to selectively bind metal cations. The synthesis of benzocrown ethers often involves the Williamson ether synthesis, a reaction that forms an ether from an organohalide and an alkoxide. wikipedia.org

While direct synthesis of a benzocrown ether from this compound is not extensively documented, its structural similarity to resorcinol (B1680541) suggests its potential as a precursor. Resorcinol is a common starting material for the synthesis of 13- and 26-membered crown ethers through reaction with dihaloalkanes, such as 1,8-dichloro-3,6-dioxaoctane. researchgate.net The general approach involves the reaction of the phenoxide ions with the dihalide under basic conditions.

A plausible synthetic route to a benzocrown ether incorporating this compound would involve a two-step process. First, the phenolic hydroxyl group of this compound would be deprotonated with a base to form the more nucleophilic phenoxide. This phenoxide would then react with a suitable di-electrophile, such as a di(ethylene glycol) ditosylate, in a cyclization reaction. The conditions for such reactions are typically optimized to favor intramolecular cyclization over intermolecular polymerization.

Table 1: General Conditions for Williamson Ether Synthesis of Crown Ethers

| Parameter | Condition |

|---|---|

| Reactants | Phenolic compound (e.g., resorcinol derivative), Dihaloalkane or Ditosylate |

| Base | Alkali metal hydroxide (B78521) (e.g., NaOH, KOH), Alkali metal carbonate (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile), Alcohols (e.g., n-butanol) |

| Catalyst | Phase-transfer catalyst (in some cases) |

| Temperature | Varies depending on reactants and solvent, often elevated |

Preparation of Substituted Phenoxy Diols

Substituted phenoxy diols are valuable intermediates in the synthesis of pharmaceuticals and specialty polymers. The reaction of a phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by hydrolysis of the resulting epoxide ring, is a common method for preparing 1-phenoxy-2,3-propanediols.

A similar strategy can be applied to synthesize substituted phenoxy diols from this compound. The synthesis of 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, an impurity of the drug metoprolol, provides a relevant example. This synthesis involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin in the presence of a base, followed by acid-catalyzed hydrolysis of the intermediate epoxide. acgpubs.org

Applying this to this compound, the phenolic hydroxyl group would first be deprotonated to form the phenoxide. This would then react with epichlorohydrin to form an intermediate glycidyl (B131873) ether. Subsequent hydrolysis of the epoxide ring would yield the corresponding 1-(3-(2-hydroxyethoxy)phenoxy)propane-2,3-diol. This molecule, with its three hydroxyl groups of varying reactivity, could serve as a versatile building block for further chemical modifications.

Incorporation into Complex Organic Architectures

The structural features of this compound make it an attractive candidate for incorporation into more complex, supramolecular architectures. Resorcinarenes, which are macrocycles formed by the condensation of resorcinol with aldehydes, are a well-known class of host molecules in supramolecular chemistry. The synthesis of resorcinarene (B1253557) tetracrowns, where crown ether moieties are attached to the lower rim of the resorcinarene, has been reported. nih.gov This is achieved by reacting resorcinol with a benzaldehyde (B42025) derivative that already contains a crown ether macrocycle. nih.gov

Given that this compound is a derivative of resorcinol, it could potentially be used in a similar condensation reaction with an aldehyde to form a functionalized resorcinarene. The pendant hydroxyethoxy groups would offer sites for further modification or could influence the self-assembly and host-guest properties of the resulting macrocycle.

Polymer Chemistry Applications

The presence of two hydroxyl groups allows this compound to act as a monomer in step-growth polymerization reactions. Its aromatic core can impart rigidity and thermal stability to the resulting polymer, while the flexible ether linkage can influence properties such as solubility and glass transition temperature.

Precursor in Polyester (B1180765) and Polyurethane Synthesis

This compound can be utilized as a diol monomer in the synthesis of both polyesters and polyurethanes. In polyester synthesis, it can be reacted with a dicarboxylic acid or its derivative through polycondensation. In polyurethane synthesis, it can react with a diisocyanate.

The use of resorcinol-based diols in polyester synthesis has been explored as a route to potentially bio-based aromatic polyesters. daneshyari.comresearchgate.net For example, 1,3-bis(hydroxyethoxy)resorcinol (HER), a diol derived from resorcinol and ethylene (B1197577) carbonate, has been polymerized with various aliphatic and aromatic dicarboxylic acids. daneshyari.comresearchgate.net These polymers are typically amorphous with a wide range of glass transition temperatures, making them suitable for applications in coatings and packaging. daneshyari.comresearchgate.net As a mono-substituted analogue, this compound could be used in a similar manner to produce polyesters with tailored properties.

In the context of polyurethanes, aromatic diols are often used as chain extenders to modify the properties of the final material. enuochem.com Chain extenders react with isocyanate groups to form hard segments within the polymer structure, influencing properties such as elasticity, tensile strength, and tear resistance. tri-iso.com The use of 1,3-bis(2-hydroxyethoxy) benzene as a chain extender in polyurethanes derived from hydroxyl-terminated polybutadiene (B167195) has been investigated. researchgate.net this compound, with its aromatic ring and two hydroxyl groups, could similarly function as a chain extender, potentially enhancing the thermal and mechanical properties of polyurethanes. acs.org

Table 2: Potential Dicarboxylic Acids and Diisocyanates for Polymerization with this compound

| Polymer Type | Comonomer Class | Example Comonomers |

|---|---|---|

| Polyester | Aliphatic Dicarboxylic Acids | Adipic acid, Succinic acid, Sebacic acid |

| Aromatic Dicarboxylic Acids | Terephthalic acid, Isophthalic acid, 2,5-Furandicarboxylic acid | |

| Polyurethane | Aliphatic Diisocyanates | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) |

Synthesis of Bio-based Polyesters (e.g., Poly(ethylene vanillate))

The drive towards sustainable materials has led to significant research into bio-based polyesters. Poly(ethylene vanillate) (PEV) is an emerging bio-based polyester with properties comparable to the widely used petroleum-based poly(ethylene terephthalate) (PET). nih.govresearchgate.net PEV is synthesized from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, a monomer that can be derived from vanillic acid. nih.govsemanticscholar.org Vanillic acid itself can be obtained from lignin, a renewable biomass source. semanticscholar.org

The synthesis of PEV is typically a two-step melt polycondensation process. nih.gov The first step is an esterification reaction, followed by a polycondensation step at higher temperatures and under vacuum to increase the molecular weight of the polymer. nih.govsemanticscholar.org Various catalysts, such as titanium butoxide (TBT) and antimony trioxide (Sb₂O₃), are used to facilitate the polymerization. nih.govsemanticscholar.org

While this compound is not directly used in the synthesis of PEV, this example highlights a successful strategy for producing bio-based aromatic polyesters. A similar approach could be envisioned for monomers derived from this compound. For instance, if the phenolic hydroxyl group of this compound were to be carboxylated, the resulting hydroxy-carboxylic acid could potentially be polymerized to form a novel bio-based polyester.

Table 3: Typical Reaction Conditions for the Synthesis of Poly(ethylene vanillate)

| Parameter | Condition | Reference |

|---|---|---|

| Monomer | 4-(2-hydroxyethoxy)-3-methoxybenzoic acid | nih.gov |

| Catalyst | Titanium butoxide (TBT), Antimony trioxide (Sb₂O₃) | nih.govsemanticscholar.org |

| Esterification Temperature | ~200 °C | semanticscholar.org |

| Polycondensation Temperature | Up to 265 °C | semanticscholar.org |

| Atmosphere | Inert gas (e.g., N₂) followed by vacuum | nih.gov |

Copolymerization Studies and Microstructure Analysis

While specific studies detailing the copolymerization of this compound are not extensively documented in dedicated literature, its structural characteristics allow for informed predictions regarding its behavior in copolymer systems. As a diol, it can be incorporated into condensation polymers such as polyesters and polyurethanes. The presence of two distinct types of hydroxyl groups—one phenolic and one primary aliphatic—offers the potential for selective reactivity. The aliphatic hydroxyl is generally more reactive in esterification and urethane (B1682113) formation under typical conditions than the more sterically hindered and less nucleophilic phenolic hydroxyl.

This difference in reactivity could be exploited to control the polymer microstructure. For instance, in a reaction with a diisocyanate, the aliphatic hydroxyl would preferentially react, leading to a linear polyurethane chain with pendant phenolic hydroxyl groups. These pendant groups could then be used for subsequent cross-linking or functionalization.

In the context of high-performance materials, "resorcinol mono-2-hydroxyethyl ether," a synonym for this compound, has been listed as a potential diol component for creating polymer binders in solid electrolyte compositions for all-solid-state secondary batteries. In such systems, it would be copolymerized with other diols and diisocyanates to form a polymer matrix that possesses both rigid (hard) segments and flexible (soft) segments, which is crucial for the binder's mechanical and ion-conducting properties. The ether linkage in this compound would contribute to the soft segment, enhancing chain flexibility and potentially improving ionic conductivity within the battery.

Table 1: Potential Influence of this compound Structure on Copolymer Properties

| Structural Feature | Potential Effect on Copolymer Microstructure and Properties |

|---|---|

| Phenolic Hydroxyl Group | Offers sites for cross-linking, grafting, or imparting antioxidant properties. Lower reactivity than the aliphatic hydroxyl. |

| Aliphatic Hydroxyl Group | Primary reaction site for forming polyester or polyurethane chains, leading to linear polymers with pendant phenol groups. |

| Ether Linkage | Increases chain flexibility, lowers the glass transition temperature (Tg), and can enhance solubility and ionic conductivity. |

| Aromatic Ring | Provides rigidity, thermal stability, and contributes to the hard segment of the resulting copolymer. |

Liquid-Crystalline Polymer Components

The development of thermotropic liquid-crystalline polymers (LCPs) relies on creating macromolecular structures that contain both rigid mesogenic units and flexible spacers. The structure of this compound does not inherently possess the high aspect ratio typical of a mesogen. However, its attributes make it a candidate for incorporation into LCPs in several capacities.

Flexible Spacer Component: The hydroxyethoxy group provides a flexible linkage. When incorporated into a polymer backbone, for example, by reacting both hydroxyl groups with a diacid chloride, this unit could serve as a flexible spacer connecting rigid mesogenic units. The flexibility of the ether linkage helps to lower the melting point of the polymer into a usable range where a liquid-crystalline phase can be observed.

Modification of Mesogenic Units: The meta-substitution pattern of the benzene ring introduces a "kink" into the polymer chain, which disrupts packing and can be used to tailor the thermal properties of LCPs. While linear, para-substituted monomers are more common for forming the rigid core of a mesogen, incorporating a monomer like this compound can lower melting temperatures and modify the type of liquid-crystalline phase (mesophase) that forms.

Pendant Functional Group: If polymerized through its aliphatic hydroxyl group, the resulting polymer would have pendant hydroxyphenoxy groups. These side groups could influence inter-chain interactions and packing, potentially inducing or modifying liquid-crystalline behavior, particularly if the main chain has a sufficiently rigid character.

Coating Rubbers and Related Polymeric Materials

Phenolic resins, particularly those based on resorcinol, are fundamental components in adhesion-promoting systems for rubber applications. Resorcinol-Formaldehyde-Latex (RFL) dips are the industry standard for treating tire cords and other reinforcing textiles to ensure strong adhesion to rubber matrices. ditf.deresearcher.lifechempedia.info Resorcinol's high reactivity with formaldehyde (B43269) creates a cross-linked resin network that has excellent compatibility with both the fiber and the rubber. adhesivesandcoatings.comepa.govhmroyal.com

Replacing resorcinol with this compound in such a resin system could offer several modifications:

Increased Flexibility: The flexible ether side chain could be incorporated into the resin backbone, potentially creating a less brittle and more flexible adhesive layer. This could improve the dynamic performance and fatigue resistance of the bond between the rubber and the reinforcing material. hmroyal.com

Modified Reactivity: The presence of the aliphatic hydroxyl group provides an additional site for reaction, which could be used to form covalent bonds with other components in the coating formulation, such as isocyanates or epoxies, to further enhance adhesion.

Improved Solubility: The ether linkage and additional hydroxyl group would increase the polarity and hydrogen bonding capability of the molecule, potentially improving the solubility of the resulting resin in the aqueous latex dip and promoting better film formation on the substrate.

Benzoxazine (B1645224) Synthesis and Polymerization

Benzoxazines are a class of phenolic resins that undergo ring-opening polymerization upon heating to form high-performance polybenzoxazines with desirable properties like near-zero shrinkage, high thermal stability, and excellent molecular design flexibility. metu.edu.trkpi.ua The synthesis traditionally involves the reaction of a phenol, a primary amine, and formaldehyde. rsc.orggoogle.com

While studies on this compound are limited, extensive research has been conducted on its isomer, 2-(2-Hydroxyethoxy)phenol (B1293960), for benzoxazine synthesis. nih.gov In a notable study, two mono-benzoxazines were synthesized from 2-(2-hydroxyethoxy)phenol using aniline (B41778) and furfurylamine, respectively. nih.gov The presence of the 2-hydroxyethoxy group was found to significantly lower the ring-opening polymerization (ROP) temperature compared to a standard phenol-aniline-based benzoxazine. This catalytic effect is attributed to the intramolecular hydrogen bonding between the ether oxygen or the aliphatic hydroxyl group and the phenolic hydroxyl group of the polymerized structure, which facilitates the ring-opening of subsequent monomers.

The ROP of these monomers was studied using differential scanning calorimetry (DSC), which revealed the following thermal characteristics.

Table 2: Polymerization Temperatures of Benzoxazines Derived from 2-(2-Hydroxyethoxy)phenol

| Benzoxazine Monomer | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

|---|---|---|---|

| From 2-(2-hydroxyethoxy)phenol and Aniline | 202.9 | 224.2 | 227.1 |

| From 2-(2-hydroxyethoxy)phenol and Furfurylamine | 185.3 | 207.2 | 239.0 |

Data sourced from a study on the 2-isomer of hydroxyethoxyphenol. nih.gov

The study concluded that the ROP mechanism involves the formation of zwitterionic intermediates, leading to various cyclic and linear oligomers. nih.gov It is plausible that this compound would undergo similar reactions to form benzoxazine monomers. The different substitution pattern (meta- vs. ortho-) would likely influence the polymerization kinetics and the final properties of the resulting polybenzoxazine network due to steric and electronic differences.

Applications in Catalysis and Separation Technologies

Ligand Design for Metal Complexation

The structure of this compound contains multiple donor atoms (the two hydroxyl oxygens and the ether oxygen), making it an attractive candidate for use as a chelating ligand in coordination chemistry. While direct studies on its metal complexes are scarce, the well-established chemistry of its parent compound, resorcinol, provides a strong basis for predicting its behavior. Resorcinol and its derivatives are known to coordinate with a variety of transition metal ions, typically acting as bidentate ligands through their two phenolic hydroxyl groups after deprotonation. sphinxsai.comresearchgate.netresearchgate.net

This compound offers more complex and versatile coordination possibilities:

Bidentate Chelation: It can coordinate to a metal center through the deprotonated phenolate (B1203915) oxygen and the adjacent ether oxygen, forming a stable five-membered chelate ring.

Tridentate Chelation: It could potentially act as a tridentate ligand by using the phenolate oxygen, the ether oxygen, and the terminal aliphatic hydroxyl oxygen. This would involve the formation of both a five-membered and a seven-membered ring, which could be favorable for certain metal ions.

Bridging Ligand: The molecule could bridge two metal centers, with the phenolate coordinating to one metal and the hydroxyethoxy tail coordinating to another.

The resulting metal complexes could have applications in catalysis, where the electronic properties of the metal center can be tuned by the ligand environment. The flexible and hydrophilic nature of the hydroxyethoxy chain could also be used to impart solubility to the metal complex in specific solvents.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms Involved | Resulting Chelate Ring Size(s) |

|---|---|---|

| Bidentate (Phenolate-Ether) | Phenolic O, Ether O | 5-membered |

| Bidentate (Phenolate-Alcohol) | Phenolic O, Aliphatic O | 7-membered |

| Tridentate (Phenolate-Ether-Alcohol) | Phenolic O, Ether O, Aliphatic O | 5- and 7-membered |

| Bridging | Varies (e.g., Phenolic O to M1; Ether/Aliphatic O to M2) | N/A |

Components in Ion-Selective Electrodes and Sensors

Ion-selective electrodes (ISEs) are chemical sensors that measure the activity of a specific ion in a solution. Their function relies on a selective recognition element, known as an ionophore, which is typically embedded in a polymeric membrane. mdpi.comscilit.com The ionophore selectively binds to the target ion, generating a measurable potential difference across the membrane. sigmaaldrich.com

Although this compound has not been explicitly reported as an ionophore, its structure contains features analogous to simple, non-cyclic crown ethers, also known as podands. The arrangement of the ether oxygen and the terminal hydroxyl oxygen creates a small, flexible cavity that could be suitable for complexing with small cations, such as Li⁺, Na⁺, or K⁺.

For use in an ISE, this compound could be physically incorporated into a PVC membrane along with a plasticizer. The hydroxyl groups might need to be modified to enhance lipophilicity and prevent leaching from the membrane into the aqueous sample. The principle relies on the selective complexation of the target cation by the oxygen donor atoms of the ionophore at the membrane-sample interface. The strength and selectivity of this binding would determine the electrode's response characteristics. The phenolic portion of the molecule could also play a role in the electrochemical signaling process, especially in sensors designed for detecting phenolic compounds themselves through electrochemical oxidation. nih.gov

Environmental Fate and Transformation Studies of 3 2 Hydroxyethoxy Phenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes such as phototransformation and hydrolysis, which can contribute to the breakdown of the compound in the environment.

3-(2-Hydroxyethoxy)phenol (B41959) contains an ether linkage (C-O-C), which is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis of aryl ethers typically requires more extreme conditions, such as the presence of strong acids or bases, which are not common in most natural ecosystems scispace.com. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Biotic Transformation Mechanisms

Biotic transformation, driven by microorganisms, is often the primary mechanism for the degradation of phenolic compounds in the environment.

While no studies have identified the specific microbial metabolites of this compound, the degradation pathways for its core structure, resorcinol (B1680541), and other phenols are well-documented. Aerobic biodegradation of phenols typically begins with hydroxylation of the aromatic ring by phenol (B47542) hydroxylases to form catechol or a substituted catechol nih.gov. This intermediate is a crucial branching point for further degradation. The aromatic ring is then cleaved by dioxygenase enzymes via two main routes nih.gov:

Ortho-cleavage: The ring is broken between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid.

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde.

These initial products are further metabolized through established pathways into intermediates of central metabolism, such as the Krebs cycle. It is plausible that the biodegradation of this compound would proceed similarly, potentially involving the initial cleavage of the ether bond to release resorcinol and ethylene (B1197577) glycol, or hydroxylation of the ring followed by cleavage. Fungi, such as Penicillium chrysogenum, and various bacteria have demonstrated the ability to degrade resorcinol nih.gov.

Phenolic compounds are known to be biodegradable in various environmental compartments. Microorganisms capable of degrading phenol and its derivatives are ubiquitous and have been isolated from soil, water, and sediments nih.govresearchgate.net. Studies on related compounds show that microorganisms in anaerobic sludge can degrade various substituted phenols, including methoxyphenols and chlorophenols nih.gov. The rate and extent of biodegradation depend on several factors, including the concentration of the compound, microbial population acclimatization, temperature, pH, and the presence of other organic matter nih.govwho.int. While specific rates for this compound are unknown, its chemical structure suggests it would be susceptible to microbial degradation in aerobic and potentially anaerobic environments found in water, sediment, and soil.

Environmental Distribution and Mobility